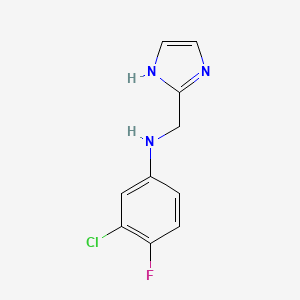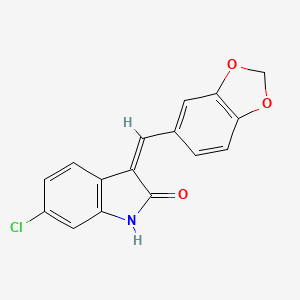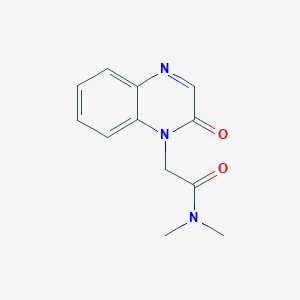
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, also known as CFIM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. CFIM belongs to the class of imidazole-based compounds and has been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is not fully understood, but it is believed to act by inhibiting the synthesis of DNA and RNA in bacterial and fungal cells. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been found to have minimal toxicity in vitro and in vivo studies, making it a safe candidate for further research. It has also been found to exhibit good bioavailability, allowing it to be easily absorbed and distributed throughout the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, its limited solubility in water and some organic solvents can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, including:
1. Investigating its potential as a therapeutic agent for the treatment of drug-resistant bacterial and fungal infections.
2. Exploring its potential as a cancer treatment, either alone or in combination with other drugs.
3. Investigating its mechanism of action in more detail to better understand its biological activity.
4. Developing more efficient synthesis methods to improve its scalability and reduce production costs.
5. Studying its potential as a therapeutic agent for other diseases, such as inflammation and autoimmune disorders.
Conclusion
In conclusion, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline is a promising chemical compound with significant potential for therapeutic applications. Its ease of synthesis, high purity, and low toxicity make it an attractive candidate for further research. With continued study, 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline may prove to be a valuable tool in the fight against bacterial and fungal infections, cancer, and other diseases.
Métodos De Síntesis
The synthesis of 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline involves a multistep process starting with the reaction of 2-chloro-4-fluoroaniline with imidazole-2-carboxaldehyde, followed by the addition of sodium borohydride and subsequent chlorination to form 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline. The synthesis method has been optimized to produce high yields of pure 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline, making it suitable for large-scale production.
Aplicaciones Científicas De Investigación
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. It has been found to exhibit potent activity against a range of bacterial and fungal strains, including drug-resistant strains. 3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline has also shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-(1H-imidazol-2-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3/c11-8-5-7(1-2-9(8)12)15-6-10-13-3-4-14-10/h1-5,15H,6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHZOMVKJZIJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=NC=CN2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]indoline](/img/structure/B7469794.png)

![N-carbamoyl-2-[2-(3,3-dimethyl-2-oxobutylidene)-5-[[5-(4-nitrophenyl)-2-furanyl]methylidene]-4-oxo-3-thiazolidinyl]acetamide](/img/structure/B7469799.png)
![Cyanomethyl 2-[(3-fluorobenzoyl)amino]acetate](/img/structure/B7469800.png)
![4-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-thiophen-2-ylquinazoline](/img/structure/B7469825.png)
![2-[[4-Amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7469827.png)
![N-(5-chloro-2-morpholin-4-ylphenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469832.png)


![7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid](/img/structure/B7469844.png)
![[2-[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B7469849.png)
![3-[4-(9H-fluoren-9-yl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B7469854.png)

![5-(diethylsulfamoyl)-N-[2-(2,6-difluoroanilino)-2-keto-ethyl]-N-ethyl-2-piperidino-benzamide](/img/structure/B7469880.png)